

Application Notes and Protocols for D-Glucose-13C6 in Vivo Mouse Studies

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Compound of Interest		
Compound Name:	D-Glucose-13C6	
Cat. No.:	B025938	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using **D-Glucose-13C6** is a powerful and widespread technique for investigating in vivo metabolism in mouse models. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all six carbon positions, **D-Glucose-13C6** allows researchers to trace the metabolic fate of glucose through various biochemical pathways. This enables the quantification of metabolic fluxes and provides critical insights into cellular and whole-body physiology and pathophysiology. These studies are instrumental in understanding metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders, as well as in evaluating the mechanism of action of novel therapeutic agents.

This document provides detailed protocols for the administration of **D-Glucose-13C6** in mice, sample collection, and metabolite extraction, along with data presentation guidelines and visualizations of key metabolic pathways and experimental workflows.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data and experimental parameters for **D-Glucose-13C6** in vivo studies in mice. These values should be considered as a starting point and may require optimization based on the specific mouse strain, age, disease model, and research question.



Table 1: **D-Glucose-13C6** Dosing and Administration



Administration Route	Dosing Strategy	Typical Dosage	Vehicle	Notes
Intravenous (IV)	Bolus Injection	20 mg (in 80 μL) repeated 3 times at 15-minute intervals	Sterile Saline or PBS	Useful for studying rapid metabolic processes. Repeated injections can achieve higher enrichment over longer periods.
Continuous Infusion	0.012 mg/g/min	Sterile Saline or PBS	Ideal for achieving isotopic steady-state. Often preceded by a bolus injection to rapidly increase plasma tracer concentration.	
Bolus + Continuous Infusion	Bolus: 0.4 mg/g; Infusion: 0.012 mg/g/min	Sterile Saline or PBS	Combines the advantages of both bolus and continuous infusion methods.	
Intraperitoneal (IP)	Bolus Injection	0.1 g/kg to 4 mg/g	Sterile Saline or PBS	A practical alternative to IV injection, providing comparable pharmacokinetic data for many applications.



Oral Gavage Bolu (OGTT) Adm	us 2 g/kg ninistration	Water	Used for oral glucose tolerance tests to study glucose absorption and whole-body metabolism.
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Table 2: Experimental Timelines and Sample Collection

Experiment Type	Fasting Duration	Tracer Administration	Blood Sampling Timepoints	Tissue Harvest
Steady-State Labeling	5-6 hours	Continuous IV Infusion	Baseline, then every 10-20 min during infusion	At the end of the infusion period.
Dynamic Tracing	4-6 hours	IV or IP Bolus	Baseline, 5, 15, 30, 60, 90, 120 min post- injection	At various time points post-injection or at the experiment's conclusion.
Oral Glucose Tolerance Test (OGTT)	6 hours	Oral Gavage	0, 15, 30, 60, 90, 120 min post- gavage	At the end of the OGTT.

Experimental Protocols Animal Preparation and Acclimatization

- Animal Strain: Select a mouse strain appropriate for the research question (e.g., C57BL/6 for general metabolic studies, NOD/SCID for tumor xenografts).
- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment to minimize stress.



Fasting: Fasting is often employed to reduce variability in baseline metabolism. A typical
fasting period is 5-6 hours. However, prolonged fasting can alter glucose homeostasis, so
the duration should be standardized across all experimental groups.

D-Glucose-13C6 Tracer Preparation

- Reconstitution: Dissolve **D-Glucose-13C6** powder in a sterile, pyrogen-free vehicle such as 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.
- Sterilization: Sterile-filter the D-Glucose-13C6 solution through a 0.22 μm filter before administration to prevent contamination.

Administration of D-Glucose-13C6

a) Intravenous (IV) Infusion Protocol

This method is ideal for achieving a metabolic steady-state.

- Catheterization: For conscious and unrestrained mouse studies, surgically implant a catheter into the jugular or tail vein at least 3-5 days prior to the experiment to allow for recovery.
- Anesthesia: For terminal studies or when catheterization is not feasible, anesthetize the mouse using an appropriate agent (e.g., isoflurane).
- Primed-Constant Infusion:
 - Administer an initial bolus ("priming dose") of the **D-Glucose-13C6** solution to rapidly increase plasma enrichment.
 - Immediately follow with a continuous infusion at a constant rate using a calibrated infusion pump.
- b) Intraperitoneal (IP) Injection Protocol

A simpler alternative to IV administration for bolus tracer studies.

Restraint: Gently restrain the mouse.



 Injection: Administer the D-Glucose-13C6 solution as a single bolus into the intraperitoneal cavity.

Blood and Tissue Sample Collection

- Blood Sampling: Collect small volumes of blood (e.g., 10-20 μL) at predetermined time points from the tail vein or saphenous vein. Use anticoagulant-coated tubes (e.g., EDTA or heparin) to prevent clotting.
- Euthanasia: At the experimental endpoint, euthanize the mouse via an approved method (e.g., cervical dislocation or overdose of anesthetic).
- Tissue Harvesting: Rapidly excise tissues of interest. To preserve the metabolic state, it is crucial to minimize the time between cessation of blood flow and freezing.
- Flash-Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to quench all metabolic activity.
- Storage: Store all samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues

The choice of extraction solvent depends on the physicochemical properties of the target metabolites. Biphasic solvent systems are commonly used to separate polar and nonpolar metabolites.

a) Methanol:Chloroform:Water Extraction

This method is effective for a broad range of metabolites.

- Homogenization: Homogenize the frozen tissue powder in a pre-chilled mixture of methanol, chloroform, and water.
- Phase Separation: Centrifuge the homogenate to separate the polar (aqueous/methanol), nonpolar (chloroform), and protein/lipid pellet phases.
- Collection: Collect the desired phase(s) for analysis. The upper aqueous phase will contain
 polar metabolites like glucose and its derivatives.



- Drying: Dry the collected supernatant, typically using a vacuum concentrator.
- b) Ethanol:MTBE Extraction

This is another robust method for extracting a wide range of metabolites.

- Homogenization: Homogenize the frozen tissue powder in a mixture of 75% ethanol.
- Extraction: Add methyl-tert-butyl ether (MTBE) and water, vortex, and centrifuge to induce phase separation.
- Collection and Drying: Collect the desired phases and dry them as described above.

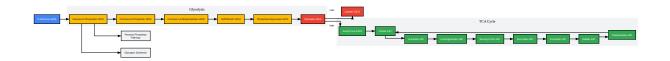
Analysis of 13C-Labeled Metabolites

The extracted and dried metabolites are typically derivatized and then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C.

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile metabolites.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of polar and nonpolar metabolites.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of ¹³C within a molecule.

Visualizations Signaling Pathways and Experimental Workflows

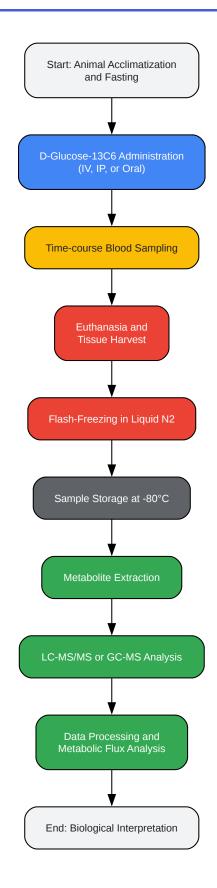




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Caption: Central carbon metabolism pathways traced by **D-Glucose-13C6**.





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Caption: General experimental workflow for in vivo **D-Glucose-13C6** studies.



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